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Compound of Interest

Compound Name: Benzenesulfonyl azide

Cat. No.: B1332189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

iridium-catalyzed C-H amidation reaction using benzenesulfonyl azide as the nitrogen source.

This powerful transformation enables the direct formation of C-N bonds, offering an efficient

and atom-economical method for the synthesis of sulfonamides, which are key structural motifs

in numerous pharmaceuticals and biologically active compounds.

Introduction
Direct C-H functionalization has emerged as a transformative strategy in organic synthesis,

allowing for the construction of complex molecules from simple, readily available starting

materials. Among these methods, the iridium-catalyzed C-H amidation has gained significant

attention due to its high efficiency, broad substrate scope, and excellent functional group

tolerance.[1][2] This reaction typically employs a Cp*Ir(III) catalyst, often in combination with a

silver salt additive, to facilitate the insertion of a nitrene moiety, generated from a sulfonyl azide,

into a C-H bond.[1][3] The reaction proceeds with the release of dinitrogen as the sole

byproduct, highlighting its environmental friendliness.[1][4]
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The currently accepted mechanism for the iridium-catalyzed C-H amidation with sulfonyl azides

involves a catalytic cycle initiated by the formation of a cationic iridium(III) species. This active

catalyst then undergoes a chelation-assisted C-H activation with the substrate to form a five- or

six-membered iridacycle intermediate. Subsequent coordination of the sulfonyl azide and

extrusion of dinitrogen generates a transient iridium-nitrenoid species. Finally, migratory

insertion of the nitrene into the iridium-carbon bond followed by protodemetalation releases the

amidated product and regenerates the active iridium catalyst.
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Caption: Proposed catalytic cycle for iridium-catalyzed C-H amidation.

Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the iridium-catalyzed C-H

amidation of various substrates with benzenesulfonyl azide derivatives.

Table 1: Optimization of Reaction Conditions for the Amidation of Ethyl Benzoate[3]
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Entry
Catalyst
(mol%)

Additive
1
(mol%)

Additive
2
(mol%)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
[{IrCpCl₂}

₂] (2)

AgNTf₂

(8)
- DCE 50 12 0

2
[{IrCpCl₂}

₂] (2)

AgNTf₂

(8)

LiOAc

(7.5)
DCE 50 12 45

3
[{IrCpCl₂}

₂] (2)

AgNTf₂

(8)

Li₂CO₃

(7.5)
DCE 50 12 0

4
[{IrCpCl₂}

₂] (2)

AgNTf₂

(8)

AcOH

(7.5) /

Li₂CO₃

(7.5)

DCE 50 12 98

5
[{IrCp*Cl₂

}₂] (2)

AgNTf₂

(8)

AcOH

(7.5) /

Li₂CO₃

(7.5)

DCE 25 12 75

Table 2: Substrate Scope for the Iridium-Catalyzed Amidation with p-Toluenesulfonyl Azide[3]
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Substrate Product Temp (°C) Time (h) Yield (%)

Ethyl benzoate

Ethyl 2-

(tosylamino)benz

oate

50 12 98

Methyl benzoate

Methyl 2-

(tosylamino)benz

oate

50 12 95

Acetophenone

1-(2-

(Tosylamino)phe

nyl)ethan-1-one

RT 12 99

2'-

Methoxyacetoph

enone

1-(2-Methoxy-6-

(tosylamino)phen

yl)ethan-1-one

RT 24 92

2-Phenylpyridine

2-(2-

(Tosylamino)phe

nyl)pyridine

50 12 96

Experimental Protocols
The following are detailed protocols for the iridium-catalyzed C-H amidation reaction.

General Experimental Workflow
The general workflow for setting up the iridium-catalyzed C-H amidation reaction is depicted

below. It involves the careful addition of reagents under an inert atmosphere, followed by

heating and subsequent purification of the product.
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Caption: General workflow for iridium-catalyzed C-H amidation.
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Detailed Protocol for the Amidation of Ethyl Benzoate
This protocol is adapted from a literature procedure.[3]

Materials:

Ethyl benzoate (1.0 mmol, 150.2 mg)

p-Toluenesulfonyl azide (1.0 mmol, 197.2 mg)

[{IrCp*Cl₂}₂] (0.04 mmol, 31.9 mg)

AgNTf₂ (0.16 mmol, 62.1 mg)

Acetic acid (AcOH) (0.15 mmol, 9.0 mg)

Lithium carbonate (Li₂CO₃) (0.15 mmol, 11.1 mg)

Anhydrous 1,2-dichloroethane (DCE) (5 mL)

Argon or Nitrogen gas

Schlenk tube or sealed vial

Magnetic stirrer and hotplate

Procedure:

To a flame-dried Schlenk tube or a screw-capped vial equipped with a magnetic stir bar, add

ethyl benzoate (1.0 mmol), p-toluenesulfonyl azide (1.0 mmol), [{IrCp*Cl₂}₂] (0.04 mmol),

AgNTf₂ (0.16 mmol), acetic acid (0.15 mmol), and lithium carbonate (0.15 mmol).

Evacuate and backfill the reaction vessel with argon or nitrogen three times.

Add anhydrous 1,2-dichloroethane (5 mL) via syringe.

Stir the reaction mixture at 50 °C for 12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture through a pad of Celite, washing with dichloromethane (CH₂Cl₂).

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., hexanes/ethyl acetate) to afford the desired product, ethyl 2-

(tosylamino)benzoate.

Protocol for the Amidation of Acetophenone
This protocol is adapted from a literature procedure.[3]

Materials:

Acetophenone (1.0 mmol, 120.1 mg)

p-Toluenesulfonyl azide (1.0 mmol, 197.2 mg)

[{IrCp*Cl₂}₂] (0.04 mmol, 31.9 mg)

AgNTf₂ (0.16 mmol, 62.1 mg)

Acetic acid (AcOH) (0.15 mmol, 9.0 mg)

Lithium carbonate (Li₂CO₃) (0.15 mmol, 11.1 mg)

Anhydrous 1,2-dichloroethane (DCE) (5 mL)

Argon or Nitrogen gas

Schlenk tube or sealed vial

Magnetic stirrer
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Procedure:

Follow steps 1-3 from the protocol for ethyl benzoate, using acetophenone as the substrate.

Stir the reaction mixture at room temperature (approximately 25 °C) for 12 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, follow steps 6-9 from the protocol for ethyl benzoate to work up and purify

the product, 1-(2-(tosylamino)phenyl)ethan-1-one.

Safety and Handling
Iridium Catalyst and Silver Salts: These compounds can be toxic and should be handled with

appropriate personal protective equipment (PPE), including gloves and safety glasses, in a

well-ventilated fume hood.

Sulfonyl Azides: Organic azides are potentially explosive and should be handled with

extreme care. Avoid heating them in the absence of a solvent and protect them from shock

and friction. It is recommended to prepare and use them in solution whenever possible.

Solvents: 1,2-Dichloroethane is a suspected carcinogen and should be handled in a fume

hood.

Conclusion
The iridium-catalyzed C-H amidation using benzenesulfonyl azide is a robust and versatile

method for the synthesis of N-arylsulfonamides. The provided protocols offer a starting point for

researchers to explore this powerful transformation in their own synthetic endeavors. The mild

reaction conditions and high functional group tolerance make it particularly attractive for

applications in medicinal chemistry and drug development for the late-stage functionalization of

complex molecules.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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